Chlomethoxyfen 10 microg/mL in Acetonitrile
Description
Chlomethoxyfen (CAS 32861-85-1) is a chlorinated organic compound with the molecular formula C₁₀H₁₅ClNO and a molecular weight of 314.1209 g/mol . The solution Chlomethoxyfen 10 µg/mL in Acetonitrile (SDS: DRE-L11085000AL) is a standardized reference material primarily used in analytical chemistry, such as high-performance liquid chromatography (HPLC) or mass spectrometry, for quantitative and qualitative analysis . Acetonitrile, a polar aprotic solvent, enhances the solubility and stability of chlorinated compounds like Chlomethoxyfen, making it suitable for laboratory applications .
Properties
Molecular Formula |
C13H9Cl2NO4 |
|---|---|
Molecular Weight |
314.12 g/mol |
IUPAC Name |
2,4-dichloro-1-(3-methoxy-5-nitrophenoxy)benzene |
InChI |
InChI=1S/C13H9Cl2NO4/c1-19-10-5-9(16(17)18)6-11(7-10)20-13-3-2-8(14)4-12(13)15/h2-7H,1H3 |
InChI Key |
WJYOTORRVCDBMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)[N+](=O)[O-])OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Chemical Reactions Analysis
Compound Identification
-
The term "Chlomethoxyfen" does not align with the herbicides, pesticides, or related analytes described in the literature (e.g., oxyfluorfen, chlorpropham, or quizalofop-ethyl) .
-
A possible typographical error may exist (e.g., "Chlomethoxyn" or "Chlormethoxyfen"), but no matches were found in the provided sources.
Acetonitrile as a Reaction Medium
Acetonitrile (ACN) is a common solvent in pesticide analysis and organic synthesis:
-
Extraction : Used in QuEChERS methods for multi-residue pesticide analysis, often paired with citrate salts or graphitized carbon black (GCB) for cleanup .
-
Reactivity : Acts as a nucleophile or hydrogen donor in radical reactions (e.g., cyanomethyl radical formation under oxidative conditions) .
-
Chromatography : Frequently used in mobile phases for LC-MS due to its low viscosity and compatibility with formic acid additives .
Analysis of Similar Compounds
For context, chemical behavior of structurally related herbicides in acetonitrile includes:
Gaps and Recommendations
-
Compound Verification : Confirm the correct IUPAC name or CAS registry number for "Chlomethoxyfen."
-
Alternative Sources : Expand the search to specialized pesticide databases (e.g., EPA, PubChem) or recent journals not included in the provided materials.
-
Experimental Design : If studying a novel compound, consider:
Table 1: Acetonitrile-Based Extraction Recovery Rates for Herbicides
| Herbicide | Spiking Level (mg/kg) | Recovery (%) | RSD (%) |
|---|---|---|---|
| Cyhalofop-butyl | 0.003 | 71.2–121.4 | 4.2–22.5 |
| Quizalofop-ethyl | 0.01 | 86.3–129.3 | 0.6–7.9 |
| Pyridate | 0.1 | 73.2–110.3 | 1.1–10.4 |
Table 2: Radical Reactions Involving Acetonitrile
| Reaction Type | Mechanism | Product |
|---|---|---|
| Hydrogen abstraction | tert-Butoxy radical + ACN → - CH2CN | Cyanomethyl radical |
| Cyclization | - CH2CN + alkene → β,γ-unsaturated nitriles | Nitrile derivatives |
Comparison with Similar Compounds
Table 1: Comparative Chemical Properties
| Compound Name | CAS Number | Molecular Weight (g/mol) | Molecular Formula | Solvent | Concentration | Key Substituents |
|---|---|---|---|---|---|---|
| Chlomethoxyfen | 32861-85-1 | 314.1209 | C₁₀H₁₅ClNO | Acetonitrile | 10 µg/mL | Cl, O, N |
| Chloramben Methyl Ester | 7286-84-2 | 220.0527 | C₁₀H₁₅ClNO | Not specified | 10 mg | Cl, NH₂, O |
| Carfentrazone-ethyl | 128639-02-1 | 206.0261 | C₁₀H₁₅ClNO | Cyclohexane | 10 µg/mL | Cl, N, O |
| Tetraconazole | Not provided | Not provided | C₁₃H₁₁Cl₂F₄N₃O | Acetonitrile | 10 µg/mL | Cl, F, N, O |
Key Findings:
Structural Similarities and Differences: Chlomethoxyfen and Chloramben Methyl Ester share the same molecular formula (C₁₀H₁₅ClNO) but differ in substituent arrangements. Chloramben contains an NH₂ group, increasing its polarity compared to Chlomethoxyfen . Carfentrazone-ethyl has a lower molecular weight (206.0261 g/mol) and is dissolved in cyclohexane, a non-polar solvent, which limits its compatibility with HPLC systems optimized for polar solvents like acetonitrile . Tetraconazole is a triazole fungicide with additional fluorine atoms, enhancing its environmental persistence and bioactivity compared to Chlomethoxyfen .
Analytical Applications :
- Chlomethoxyfen and Tetraconazole in acetonitrile are preferred for chromatographic analysis due to acetonitrile’s low UV cutoff and compatibility with mass spectrometry .
- Carfentrazone-ethyl in cyclohexane is less versatile for multi-residue pesticide analysis due to solvent incompatibility with common HPLC mobile phases .
Regulatory and Safety Considerations: Chlomethoxyfen and Tetraconazole are regulated under SDS guidelines (e.g., GB/T 16483-2008) and international conventions (e.g., Stockholm Convention), though neither is listed under persistent organic pollutants (POPs) .
Stability and Handling Precautions
- Chlomethoxyfen in Acetonitrile : Requires storage in sealed containers away from ignition sources due to acetonitrile’s flammability (flash point: 2°C) .
- Carfentrazone-ethyl in Cyclohexane : Cyclohexane’s low polarity increases evaporation risks, necessitating airtight storage .
- Tetraconazole in Acetonitrile : Similar handling protocols apply, but its fluorine content may require specialized disposal to prevent environmental contamination .
Q & A
Basic Research Questions
Q. What are the critical parameters for preparing and handling Chlomethoxyfen 10 µg/mL in Acetonitrile for analytical use?
- Methodological Answer :
- Preparation : Use high-purity acetonitrile (≥99.9%) to minimize interference. Gravimetrically dilute the primary standard (e.g., CAS 32861-85-1) to achieve 10 µg/mL, ensuring traceability to certified reference materials (CRMs) .
- Handling : Store solutions in amber glass vials at +4°C to prevent photodegradation and solvent evaporation. Verify stability via periodic LC-MS/MS analysis (e.g., every 3 months) .
- Calibration : Include a matrix-matched calibration curve (acetonitrile as solvent) to account for solvent effects in LC-MS workflows .
Q. How is Chlomethoxyfen identified and quantified in environmental samples using LC-MS?
- Methodological Answer :
- Identification : Use exact mass measurements (e.g., m/z 314.1209 for [M+H]⁺) and isotopic patterns (Cl atoms) for confirmation. Cross-validate with retention time alignment using CRMs .
- Quantification : Employ isotope dilution (e.g., ¹³C-labeled analogs) or matrix-matched standards to correct for ionization suppression in complex matrices like soil or water .
Advanced Research Questions
Q. How can method validation address co-elution of Chlomethoxyfen with structurally similar pesticides in multi-residue analysis?
- Methodological Answer :
- Chromatographic Optimization : Adjust gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to separate Chlomethoxyfen from co-eluting analogs like 4-Chloro-o-tolyloxyacetic acid or 2,4-D (common in pesticide mixtures) .
- High-Resolution MS : Utilize MS/MS fragmentation (e.g., characteristic fragments at m/z 256.05 and 198.02) to resolve isobaric interferences. Validate specificity via spiked recovery tests in presence of 15+ co-analytes .
Q. What experimental designs mitigate matrix effects when analyzing Chlomethoxyfen in plant tissues?
- Methodological Answer :
- Sample Preparation : Use QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) with dispersive SPE (C18/PSA) to remove lipids and pigments. Compare recovery rates (70–120%) across matrices (e.g., leafy vs. fibrous tissues) .
- Ionization Suppression Studies : Spike post-extraction with Chlomethoxyfen and internal standards to quantify matrix effects. Normalize using signal suppression/enhancement ratios .
Q. How does acetonitrile solvent purity impact Chlomethoxyfen stability and detection sensitivity?
- Methodological Answer :
- Solvent Grading : Use LC-MS grade acetonitrile with ≤0.001% UV-absorbing impurities. Test for peroxide formation (via test strips) to avoid analyte degradation .
- Stability Studies : Monitor degradation under accelerated conditions (e.g., 40°C for 24 hours). Chlomethoxyfen in acetonitrile shows ≥95% stability at +4°C for 6 months, but degradation increases at ≥25°C .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported half-lives of Chlomethoxyfen across studies?
- Methodological Answer :
- Contextual Factors : Differences may arise from matrices (water vs. soil), pH (degradation accelerates at pH >8), or microbial activity. Conduct parallel studies under controlled OECD 307 guidelines .
- Analytical Harmonization : Use inter-laboratory comparisons with standardized CRMs (e.g., Chem Service M-DIN38407PH1A10-1ML) to align quantification protocols .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
